3-(3-FluorobenZyloxy)phenylZinc bromide
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Overview
Description
3-(3-Fluorobenzyloxy)phenylzinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in the formation of carbon-carbon bonds, making it a crucial reagent in the field of synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-(3-Fluorobenzyloxy)phenylzinc bromide typically involves the reaction of 3-(3-Fluorobenzyloxy)bromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-(3-Fluorobenzyloxy)bromobenzene+Zn→3-(3-Fluorobenzyloxy)phenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors equipped with inert gas systems to maintain an oxygen-free environment. The process is optimized for high yield and purity, often involving continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorobenzyloxy)phenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.
Coupling reactions: It is commonly used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst.
Common Reagents and Conditions
Electrophiles: Organic halides, carbonyl compounds.
Catalysts: Palladium-based catalysts for coupling reactions.
Solvents: Tetrahydrofuran, diethyl ether.
Major Products
The major products formed from reactions involving this compound are typically substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
3-(3-Fluorobenzyloxy)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Employed in the modification of biologically active compounds.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which 3-(3-Fluorobenzyloxy)phenylzinc bromide exerts its effects involves the formation of a carbon-zinc bond, which acts as a nucleophile in various organic reactions. The compound can transfer the phenyl group to an electrophilic center, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved are primarily related to the reactivity of the zinc-carbon bond with various electrophiles.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluorophenylzinc bromide
- Phenylzinc bromide
- 4-Fluorobenzyloxyphenylzinc bromide
Uniqueness
3-(3-Fluorobenzyloxy)phenylzinc bromide is unique due to the presence of the 3-fluorobenzyloxy group, which imparts specific electronic and steric properties. This makes it particularly useful in the synthesis of compounds where the fluorine atom plays a crucial role in the biological activity or chemical reactivity of the final product.
Properties
Molecular Formula |
C13H10BrFOZn |
---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
bromozinc(1+);1-fluoro-3-(phenoxymethyl)benzene |
InChI |
InChI=1S/C13H10FO.BrH.Zn/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13;;/h1-2,4-9H,10H2;1H;/q-1;;+2/p-1 |
InChI Key |
BUVOUEHHOSWTIA-UHFFFAOYSA-M |
Canonical SMILES |
C1=C[C-]=CC(=C1)OCC2=CC(=CC=C2)F.[Zn+]Br |
Origin of Product |
United States |
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